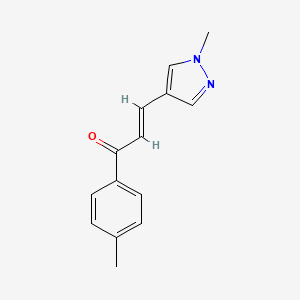

(2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

Descripción general

Descripción

(2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a 4-methylphenyl group and a 1-methyl-1H-pyrazol-4-yl group connected by a propenone bridge.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-methylacetophenone and 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Claisen-Schmidt condensation reactions, optimized for yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the phenyl ring or the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction of the carbonyl group in the propenone bridge can yield the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in anticancer therapies. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives with pyrazole moieties exhibited significant cytotoxicity against HeLa cells (cervical cancer) and L929 cells (normal fibroblast) by disrupting cellular functions and inducing oxidative stress .

Anti-inflammatory Properties

Research indicates that pyrazole-based compounds possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in the inflammatory response .

Materials Science

Fluorescent Probes

The compound's unique structural features allow it to function as a fluorescent probe in various optical applications. Pyrazole derivatives have been synthesized with tunable photophysical properties, enabling their use in bioimaging and as sensors for detecting specific biomolecules . The ability to modify their absorption and emission characteristics through simple chemical alterations makes them suitable for diverse applications in biological imaging.

Nanomaterials

In materials science, pyrazole derivatives have been incorporated into nanomaterials for drug delivery systems. Their ability to form stable complexes with metal ions enhances their utility in creating nanoparticles that can encapsulate therapeutic agents, improving their bioavailability and targeting capabilities .

Photophysical Studies

Photostability and Quantum Yield

The photophysical properties of (2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one have been studied extensively. The compound exhibits high quantum yields and good photostability, making it an excellent candidate for applications requiring reliable fluorescent markers . Its performance can be optimized by modifying substituents on the pyrazole ring, allowing researchers to tailor its properties for specific applications.

Case Study 1: Anticancer Research

A comprehensive study investigated the effects of various pyrazole derivatives on cancer cell lines. The findings revealed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Development of Fluorescent Probes

In another study, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives based on the core structure of this compound. These compounds were tested for their fluorescence properties and demonstrated high quantum yields suitable for biological imaging applications. The study emphasized the importance of structural modifications in enhancing fluorescence intensity and stability .

Mecanismo De Acción

The mechanism of action of (2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one would depend on its specific biological target. Generally, chalcones exert their effects by interacting with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their function or altering their activity.

Comparación Con Compuestos Similares

Similar Compounds

- (2E)-1-(4-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

- (2E)-1-(4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

- (2E)-1-(4-methylphenyl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one

Uniqueness

The uniqueness of (2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4-methylphenyl group and the 1-methyl-1H-pyrazol-4-yl group provides distinct electronic and steric properties, differentiating it from other chalcones.

Actividad Biológica

The compound (2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one, also known as a pyrazole derivative, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylphenyl and 1-methylpyrazole derivatives. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the formation of the chalcone structure .

Anticancer Properties

Research indicates that several pyrazole derivatives, including this compound, exhibit significant anticancer activity. For instance, studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7, a breast cancer cell line. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Antimicrobial Activity

In addition to anticancer effects, this compound demonstrates antimicrobial properties. A related study highlighted that pyrazole derivatives exhibit activity against various bacterial strains, suggesting potential applications in treating infections .

Neuroprotective Effects

Emerging evidence suggests that this compound may act as a dual-targeting inhibitor for neurodegenerative diseases. Compounds with similar structures have shown inhibition of acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), which are crucial targets in Alzheimer's disease treatment .

Study 1: Anticancer Activity Assessment

A study conducted on a series of pyrazole derivatives, including the target compound, reported significant antiproliferative effects against a panel of cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent activity .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrazole derivatives. The results demonstrated that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .

Data Tables

| Biological Activity | Effect | IC50 Value |

|---|---|---|

| Anticancer | Induces apoptosis | Low micromolar |

| Antimicrobial | Inhibits bacterial growth | Varies by strain |

| Neuroprotective | AChE and MAO-B inhibition | Not specified |

Propiedades

IUPAC Name |

(E)-1-(4-methylphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-11-3-6-13(7-4-11)14(17)8-5-12-9-15-16(2)10-12/h3-10H,1-2H3/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGUUDGKKDWVGO-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C2=CN(N=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.